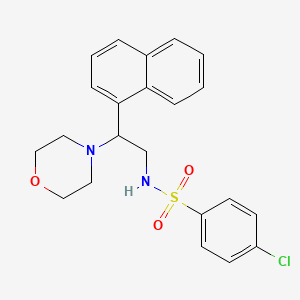
4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure-Activity Relationship
4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is part of a class of compounds that have been explored for their potent biological activities. Research has focused on synthesizing these compounds and understanding their structure-activity relationships to optimize their efficacy in various applications, including antimicrobial and anti-enzymatic potentials. For example, synthetic efforts have led to the development of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating significant antibacterial activities against various bacterial strains. These efforts highlight the compound's potential in developing new antibacterial agents with specific enzyme inhibition properties (Abbasi et al., 2015).
Mechanistic Insights into Biological Activities
The mechanistic basis of the biological activities of compounds similar to 4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has been a subject of extensive research. Studies have shown that the introduction of halogen atoms into specific positions on these compounds can significantly enhance their binding affinity to target receptors or enzymes. This potentiates their activities, offering valuable insights into designing more effective therapeutic agents by manipulating their chemical structures for improved receptor or enzyme interactions (Chan et al., 1996).
Environmental and Toxicological Studies
Some derivatives of naphthalene sulfonamides, including those structurally related to 4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, have been investigated for their environmental presence and potential toxicological effects. Polychlorinated naphthalenes, for example, have been identified as persistent organic pollutants with possible adverse impacts on wildlife and human health. Understanding the environmental distribution, toxicity, and mechanisms of action of these compounds contributes to assessing their ecological and human health risks and guiding the development of safer chemical entities (Falandysz, 1998).
Advanced Materials and Sensing Applications
Compounds with naphthalen-1-yl benzenesulfonamide structures have found applications beyond biological activities, including in the development of advanced materials and sensing technologies. For instance, specific derivatives have been designed as chemosensing probes for the selective and sensitive detection of metal ions in aqueous solutions. These applications demonstrate the versatility of naphthalen-1-yl benzenesulfonamide derivatives in contributing to various scientific and technological fields, including environmental monitoring and the development of diagnostic tools (Ravichandiran et al., 2020).
Propiedades
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-18-8-10-19(11-9-18)29(26,27)24-16-22(25-12-14-28-15-13-25)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22,24H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBFPVWBCLCPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

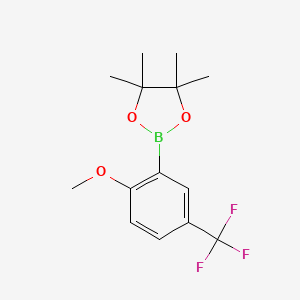
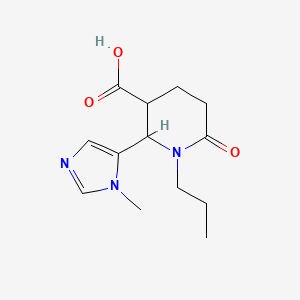

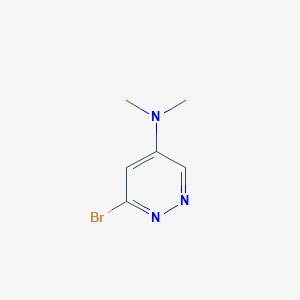
![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)
![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)

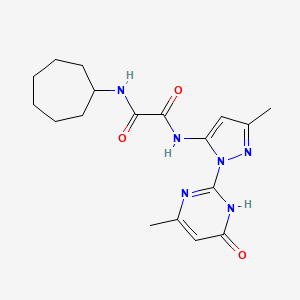
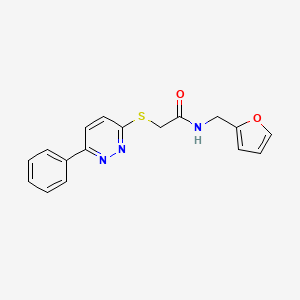
![4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride](/img/structure/B2965786.png)
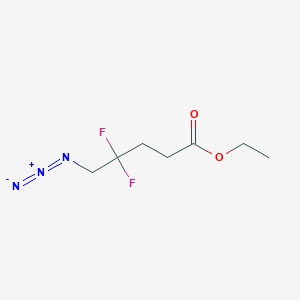

![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)
